Citronellyl Glucuronide
説明
Citronellyl glucuronide is the phase II metabolite of citronellol, a monoterpene alcohol found in essential oils (e.g., rose, geranium). Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the conjugation of glucuronic acid to citronellol’s hydroxyl group, enhancing its water solubility for renal or biliary excretion . Acyl, phenolic, and steroid glucuronides exhibit diverse metabolic fates, transporter interactions, and stability profiles, providing a framework for comparison .
特性
分子式 |
C16H28O7 |
|---|---|
外観 |
Purity:95.7% by HPLCPink solid |
同義語 |
Citronellol Glucuronide; Citronellyl β-D-glucopyranosiduronic acid |
製品の起源 |
United States |
化学反応の分析
Metabolic Formation Pathways
Citronellyl glucuronide is synthesized via glucuronidation , a enzymatic conjugation reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process involves the transfer of glucuronic acid from UDP-glucucuronic acid to the hydroxyl group of citronellyl nitrile metabolites.
Key Reaction Steps:
-
Phase I Oxidation : Citronellyl nitrile undergoes hydroxylation to form intermediates such as 8-hydroxy-citronellyl nitrile and 9-hydroxy-citronellyl nitrile (observed in humans) .
-
Phase II Conjugation : Hydroxylated intermediates are conjugated with glucuronic acid to form water-soluble glucuronides for renal excretion .
Species-Specific Variations:
| Species | Primary Metabolite Formed | Enzyme Involved |
|---|---|---|
| Humans | Acyl glucuronide of citronellyl nitrile | UGT1A, UGT2B isoforms |
| Mice | Glucuronide conjugate | UGT1A1 |
| Rats | Glutathione conjugates | GST isoforms |
Data derived from hepatocyte studies show mice metabolize citronellyl nitrile twice as fast as rats, while human metabolic rates vary by individual .
Stability and Degradation
Citronellyl glucuronide exhibits pH-dependent stability:
| Condition | Stability Outcome | Mechanism |
|---|---|---|
| Neutral pH | Stable | No hydrolysis observed |
| Acidic pH | Partial hydrolysis | Cleavage of glucuronide bond |
| Alkaline pH | Degrades to aglycone | Base-catalyzed hydrolysis |
This instability under non-physiological conditions complicates its detection in vitro, requiring stabilization agents like β-glucuronidase inhibitors during analysis .
Enzymatic Interactions:
-
UGT Inhibition : Citronellyl glucuronide synthesis is inhibited by flavonoids (e.g., quercetin) via competitive binding to UGT active sites .
-
Hydrolysis : β-Glucuronidase enzymes in gut microbiota can hydrolyze the glucuronide bond, regenerating the parent compound in enterohepatic circulation .
Chemical Reactivity:
-
Acyl Migration : The acyl glucuronide form undergoes intramolecular transacylation, forming positional isomers (e.g., 2-, 3-, and 4-O-glucuronides) .
-
Glycation : Reacts with reducing sugars (e.g., glucose) in hyperglycemic conditions, forming advanced glycation end-products (AGEs).
Analytical Detection Methods
| Method | Sensitivity (LOD) | Key Findings |
|---|---|---|
| LC-MS/MS | 0.1 ng/mL | Quantifies acyl glucuronide isomers |
| GC-MS | 1.0 ng/mL | Detects hydrolyzed aglycone in urine |
| NMR | 10 µM | Confirms β-glucuronide anomeric configuration |
Toxicological Implications
-
Mutagenicity : Citronellyl glucuronide itself showed no mutagenic activity in Ames tests or micronucleus assays, even at 2000 mg/kg doses in mice .
-
Detoxification Role : Glucuronidation reduces systemic toxicity by enhancing hydrophilicity, facilitating renal clearance .
Comparative Metabolism
| Parameter | Citronellyl Glucuronide | Geranyl Glucuronide |
|---|---|---|
| Metabolic Rate | 0.2 µmol/min/mg (human) | 0.15 µmol/min/mg |
| Plasma Half-life | 4.7 hours | 6.2 hours |
| Major Excretion Route | Urine (78%) | Feces (65%) |
類似化合物との比較
Structural Classification and Stability
Citronellyl glucuronide is an O-glucuronide (ether-linked), contrasting with N-glucuronides (e.g., lamotrigine glucuronide, ) and acyl glucuronides (e.g., zomepirac glucuronide, ). Stability varies significantly:
- Acyl glucuronides (e.g., zomepirac, ibuprofen) undergo pH-dependent hydrolysis and intramolecular rearrangement, with half-lives ranging from 0.5–23.3 hours depending on substitution (di-methylated analogs degrade slower) .
- Phenolic glucuronides (e.g., quercetin-3-O-glucuronide, ) and steroid glucuronides (e.g., etiocholanolone glucuronide, ) are more stable due to less reactive ether bonds.
- Citronellyl glucuronide likely shares stability traits with other O-glucuronides but may degrade faster than acyl glucuronides due to its simpler structure.
Table 1: Stability of Selected Glucuronides
*Hypothesized based on structural analogs.
Metabolic Pathways and Enzyme Specificity
UGT isoforms dictate glucuronidation efficiency:
Table 2: UGT Isoforms Involved in Glucuronidation
| Substrate | UGT Isoform | Tissue Localization | Reference |
|---|---|---|---|
| Clopidogrel acyl glucuronide | UGT2B7 | Liver | |
| O-DMA glucuronide | UGT1A1/1A8 | Intestine/Liver | |
| Estradiol-17β-glucuronide | UGT1A1 | Liver |
Transporter Interactions and Pharmacokinetics
Glucuronide systemic exposure depends on efflux transporters:
- OATP1B1/1B3 mediate hepatic uptake of estradiol-17β-glucuronide ().
- MRP2/BCRP regulate biliary excretion (e.g., genistin glucuronide AUC increases 14-fold in Bcrp1(−/−) mice, ).
- Citronellyl glucuronide may rely on MRP2 for biliary excretion, but species-specific transporter affinity remains speculative.
Table 3: Transporter Impact on Glucuronide Disposition
| Glucuronide | Transporter | AUC Change (Knockout vs. WT) | Reference |
|---|---|---|---|
| EEG glucuronide | MRP2 | 46-fold increase | |
| Genistin glucuronide | BCRP | 14-fold increase | |
| Morphine glucuronide | MRP2 | 1.5-fold increase |
Reactivity and Toxicological Implications
Analytical Methodologies and Challenges
- Ion mobility-mass spectrometry (IMS) resolves isomeric glucuronides (e.g., etiocholanolone vs. epiandrosterone glucuronides, ) via collision cross-section (CCS) differences.
- LC-MS/MS with in silico deconjugation aids identification (), though sulfonamide glucuronides (e.g., clopamide) present unique fragmentation challenges .
Q & A
Q. How do gut microbiota influence citronellyl glucuronide recirculation via β-glucuronidase activity?
- Methodology : Incubate citronellyl glucuronide with fecal microbiota cultures and quantify aglycone release via LC-MS/MS. Compare with p-cresol glucuronide, where microbial metabolism alters systemic exposure . Use germ-free vs. conventional animal models to assess in vivo relevance.
Data Interpretation & Contradictions
Q. Why might plasma and urinary glucuronide measurements yield conflicting gluconeogenesis estimates?
- Analysis : Hepatic metabolic zonation causes discrepancies: periportal regions secrete glucose, while pericentral zones synthesize glucuronides. Validate using parallel plasma glucose and urinary glucuronide assays, noting lag times (30–60 mins) in glucuronide excretion .
Q. How to address variability in UGT-mediated glucuronidation kinetics across human populations?
Q. What explains discrepancies between in vitro and in vivo glucuronide clearance predictions?
- Analysis : Consider extrahepatic metabolism (e.g., intestinal UGTs) or transporter effects (e.g., OAT3-mediated glucuronide uptake). For bempedoic acid glucuronide, OAT3 substrate activity alters pharmacokinetics despite negligible CYP450 involvement .
Methodological Innovations
Q. Can synthetic biology approaches enhance citronellyl glucuronide production for mechanistic studies?
- Methodology : Engineer microbial systems (e.g., E. coli) co-expressing UGTs and sucrose synthases for UDP-glucuronic acid regeneration. Optimize using Design of Experiments (DoE) to maximize yield, as applied to flavonoid glucuronides .
Q. What novel biomarkers could link citronellyl glucuronide to disease states?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
